molecular formula C22H14Cl3N3O2 B2468750 (2E)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one CAS No. 1037690-33-7

(2E)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one

Cat. No.: B2468750
CAS No.: 1037690-33-7
M. Wt: 458.72
InChI Key: OZYFMPMWCGNRGB-MDZDMXLPSA-N
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Description

(2E)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a furan ring, and multiple chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method involves the condensation of 4-(4-chlorophenyl)-1H-pyrazole-5-amine with 5-(2,4-dichlorophenyl)furan-2-carbaldehyde under basic conditions to form the desired enone compound. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the enone group to an alcohol.

    Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic rings, using reagents like bromine or chlorine in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Bromine or chlorine in the presence of iron(III) chloride as a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2E)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating specific pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of cell signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **(2E)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one
  • **(2E)-3-{[4-(4-bromophenyl)-1H-pyrazol-5-yl]amino}-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one
  • **(2E)-3-{[4-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple chlorophenyl groups enhances its potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-3-[[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino]-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl3N3O2/c23-14-3-1-13(2-4-14)17-12-27-28-22(17)26-10-9-19(29)21-8-7-20(30-21)16-6-5-15(24)11-18(16)25/h1-12H,(H2,26,27,28)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYFMPMWCGNRGB-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(NN=C2)NC=CC(=O)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(NN=C2)N/C=C/C(=O)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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